molecular formula C9H4ClF2N B1451845 3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile CAS No. 1094390-29-0

3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile

Cat. No.: B1451845
CAS No.: 1094390-29-0
M. Wt: 199.58 g/mol
InChI Key: BLPVGCNZBHHJJD-BAQGIRSFSA-N
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Description

3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of a chloro group, two fluorine atoms, and a nitrile group attached to an acrylonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile typically involves the reaction of 2,4-difluorobenzonitrile with chloroacetylene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the chloro and difluorophenyl groups enhances its binding affinity and specificity towards the target .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-Chloro-3-(2,4-difluorophenyl)acrylate
  • (Z)-3-Chloro-3-(2,4-difluorophenyl)propionitrile
  • (Z)-3-Chloro-3-(2,4-difluorophenyl)butyronitrile

Uniqueness

3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and difluorophenyl groups enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

(Z)-3-chloro-3-(2,4-difluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-8(3-4-13)7-2-1-6(11)5-9(7)12/h1-3,5H/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPVGCNZBHHJJD-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C(=C/C#N)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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